molecular formula C19H18N4O2S B2457303 1,3,9-Trimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione CAS No. 897453-63-3

1,3,9-Trimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione

Cat. No.: B2457303
CAS No.: 897453-63-3
M. Wt: 366.44
InChI Key: UXWWMJLDUXSUMZ-UHFFFAOYSA-N
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Description

1,3,9-Trimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione is a synthetic compound with a complex molecular structure It belongs to the purine family and is characterized by the presence of a naphthalen-1-ylmethylsulfanyl group attached to the purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,9-Trimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione typically involves multiple steps. One common method starts with the preparation of the purine core, followed by the introduction of the naphthalen-1-ylmethylsulfanyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,3,9-Trimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like halides, amines, or thiols, and electrophiles like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

1,3,9-Trimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,3,9-Trimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3,7-Trimethylxanthine (Caffeine): Known for its stimulant effects, caffeine shares a similar purine core but lacks the naphthalen-1-ylmethylsulfanyl group.

    1,3,9-Trimethylxanthine (Isocaffeine): Another compound with a similar structure but different functional groups, leading to distinct biological activities.

Uniqueness

1,3,9-Trimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione is unique due to the presence of the naphthalen-1-ylmethylsulfanyl group, which imparts specific chemical and biological properties not found in other similar compounds

Properties

CAS No.

897453-63-3

Molecular Formula

C19H18N4O2S

Molecular Weight

366.44

IUPAC Name

1,3,9-trimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione

InChI

InChI=1S/C19H18N4O2S/c1-21-16-15(17(24)23(3)19(25)22(16)2)20-18(21)26-11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10H,11H2,1-3H3

InChI Key

UXWWMJLDUXSUMZ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC3=CC=CC4=CC=CC=C43

solubility

not available

Origin of Product

United States

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